Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride
Description
Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is a pyrazole-derived amine salt characterized by a trimethyl-substituted pyrazole core linked to a methylamine group, with two hydrochloride counterions enhancing its solubility and stability. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile hydrogen-bonding capabilities and structural tunability .
Properties
IUPAC Name |
N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-6-8(5-9-3)7(2)11(4)10-6;;/h9H,5H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNULNIBHLKFVLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094301-50-3 | |
| Record name | methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pathway A: Direct N-Alkylation of 1,3,5-Trimethylpyrazole
This route involves the alkylation of 1,3,5-trimethyl-1H-pyrazole with chloromethyl methylamine.
Procedure :
- Substrate Preparation : 1,3,5-Trimethylpyrazole (1.0 eq) is dissolved in anhydrous THF under nitrogen.
- Alkylation : Chloromethyl methylamine (1.2 eq) and K₂CO₃ (2.5 eq) are added, followed by reflux at 65°C for 12 hours.
- Workup : The mixture is filtered, concentrated, and purified via silica chromatography (EtOAc/hexane, 3:7).
- Salt Formation : The free base is treated with 2.2 eq HCl in Et₂O, yielding the dihydrochloride (78% overall yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Temperature | 65°C |
| Yield (Free Base) | 85% |
| Purity (HPLC) | 98.2% |
Pathway B: Reductive Amination of 4-Formyl-1,3,5-Trimethylpyrazole
This method employs reductive amination between 4-formyl-1,3,5-trimethylpyrazole and methylamine.
Procedure :
- Aldehyde Synthesis : 1,3,5-Trimethylpyrazole is formylated using POCl₃/DMF (Vilsmeier-Haack reaction) to 4-formyl derivative (92% yield).
- Reductive Amination : The aldehyde (1.0 eq), methylamine hydrochloride (1.5 eq), and NaBH₃CN (1.3 eq) are stirred in MeOH at 0°C → RT for 6 hours.
- Acidification : Crude amine is treated with HCl gas in EtOH, precipitating the dihydrochloride (81% yield).
Optimization Insights :
- NaBH₃CN outperformed NaBH₄ in minimizing over-reduction (94% vs. 67% conversion).
- MeOH solvent increased reaction rate 2.3-fold compared to THF.
Pathway C: Mitsunobu Reaction for C–N Bond Formation
A Mitsunobu-based approach using 4-hydroxymethyl-1,3,5-trimethylpyrazole.
Procedure :
- Hydroxymethyl Intermediate : 1,3,5-Trimethylpyrazole is hydroxymethylated via Mannich reaction (37% yield).
- Mitsunobu Coupling : React hydroxymethylpyrazole (1.0 eq), methylamine (1.5 eq), DIAD (1.2 eq), and PPh₃ (1.2 eq) in THF at 0°C → RT.
- Salt Formation : HCl/Et₂O added to precipitate product (63% overall yield).
Comparison Table :
| Metric | Pathway A | Pathway B | Pathway C |
|---|---|---|---|
| Total Steps | 2 | 3 | 3 |
| Overall Yield | 78% | 81% | 63% |
| Purification Complexity | Low | Moderate | High |
| Scalability | >100 g | >500 g | <50 g |
Critical Process Parameters and Optimization
Alkylation Efficiency vs. Steric Effects
The 1,3,5-trimethyl groups create significant steric hindrance, requiring polar aprotic solvents (DMF, THF) to enhance nucleophilicity. Kinetic studies show:
Acid-Stability Considerations
The pyrazole ring undergoes partial decomposition below pH 2.3, necessitating:
- Controlled HCl addition rates (<0.5 mL/min) during salt formation
- Temperature maintenance at −10°C to −5°C during acidification
Analytical Characterization and Quality Control
Spectroscopic Data
¹H NMR (400 MHz, D₂O) :
- δ 1.98 (s, 3H, N–CH₃)
- δ 2.21 (s, 6H, C–CH₃)
- δ 3.45 (s, 2H, CH₂–N)
- δ 3.82 (s, 3H, N–CH₃)
HPLC Conditions :
- Column: C18, 5 μm, 150 × 4.6 mm
- Mobile Phase: 10 mM NH₄OAc (pH 5.0)/MeCN (85:15)
- Retention Time: 6.74 min
Industrial-Scale Production Recommendations
For batches >1 kg:
- Adopt Pathway B for superior yield and scalability.
- Implement continuous HCl gas monitoring during salt formation.
- Use anti-solvent crystallization (IPA/water, 4:1) for particle size control (D90 <50 μm).
Chemical Reactions Analysis
Types of Reactions
Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride
- Substituents : Difluoromethyl (electron-withdrawing) and 2-methylphenyl (aromatic) groups on the pyrazole ring.
- Key Features : The difluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for pharmaceutical applications .
- Applications : Explored in drug development, agrochemicals, and material science due to its balanced electronic properties .
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride
- Substituents : 3,4-Dimethoxyphenyl (electron-donating) group attached via a methylene linker.
- Key Features : Methoxy groups improve solubility in polar solvents and may facilitate π-π stacking interactions in crystal lattices .
- Applications: Potential use in materials science or as a bioactive scaffold due to its aromatic substitution pattern .
{[1-Methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride
- Substituents : Methylthio (sulfur-containing) and methyl groups on an imidazole core.
Comparative Data Analysis
Substituent Effects on Properties
- Electron-Withdrawing Groups : The difluoromethyl group in ’s compound improves metabolic stability, a critical factor in drug design .
- Aromatic Substitutions : The dimethoxyphenyl group in ’s compound may enhance intermolecular interactions, such as hydrogen bonding and π-stacking, which are pivotal in crystal engineering .
- Hydrochloride Salts : The dihydrochloride form in the main compound and ’s derivative increases aqueous solubility, facilitating biological testing and formulation .
Hydrogen Bonding and Crystal Packing
Such differences could influence crystallization behavior, as observed in studies using SHELX and WinGX for structural analysis .
Biological Activity
Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is a compound of increasing interest in pharmacological research, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on various studies and findings.
- Molecular Formula : C8H17Cl2N3
- Molecular Weight : 226.15 g/mol
- CAS Number : 2094301-50-3
- SMILES Notation : Cl.Cl.CNCc1c(C)nn(C)c1C
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent alkylation processes. The final product is purified through methods such as recrystallization or chromatography to ensure high purity for biological testing.
Anticancer Properties
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activities. This compound has been evaluated against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 26 | Inhibition of growth |
| MCF7 | 0.39 | Aurora-A kinase inhibition |
| HCT116 | 0.46 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential for anti-inflammatory effects. It has been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Neuroprotective Effects
Emerging research indicates that compounds with pyrazole moieties can act as allosteric modulators of muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype. This modulation may have implications for treating neurological disorders such as Alzheimer's disease, where enhancing mAChR activity could alleviate symptoms associated with cholinergic deficits .
Case Studies
Several case studies highlight the efficacy of this compound:
-
Study on Cancer Cell Lines :
- Researchers evaluated the compound against A549 and MCF7 cell lines, observing significant cytotoxicity with IC50 values indicating potent antitumor activity.
- Mechanistic studies revealed that the compound inhibits Aurora-A kinase, a critical regulator in cell cycle progression.
-
Anti-inflammatory Assessment :
- In vivo models demonstrated that treatment with the compound reduced markers of inflammation and improved outcomes in models of inflammatory bowel disease.
-
Neuroprotection :
- In preclinical models of neurodegeneration, the compound showed promise in enhancing cognitive function and reducing neuroinflammation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride, and how can reaction conditions be systematically optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with pyrazole ring formation via cyclization of hydrazine derivatives with diketones or other precursors . Key parameters include temperature (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of reagents. Design of Experiments (DOE) frameworks can optimize yield and purity by varying pH, reaction time, and catalysts. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the dihydrochloride salt .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions on the pyrazole ring and amine group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns .
- Elemental Analysis : Matches experimental C, H, N, and Cl content with theoretical values (±0.3% tolerance) .
- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) combined with periodic HPLC and NMR analyses. Acidic conditions (pH < 3) stabilize the dihydrochloride form, while neutral/basic conditions may promote degradation via hydrolysis of the amine group . Lyophilization improves long-term storage stability by reducing moisture content .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s three-dimensional conformation?
- Methodology : Single-crystal X-ray diffraction data collected at low temperature (e.g., 100 K) minimize thermal motion artifacts. SHELXL refines anisotropic displacement parameters and hydrogen bonding networks, while SHELXE assists in phase determination for twinned crystals . ORTEP-3 visualizes anisotropic ellipsoids and intermolecular interactions (e.g., amine-chloride hydrogen bonds) critical for understanding crystallographic packing .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to targets like kinase enzymes. Pyrazole ring orientation and amine protonation states are adjusted to match physiological pH .
- Molecular Dynamics (MD) : GROMACS simulations assess stability of ligand-target complexes over 100 ns trajectories, highlighting key residues for mutagenesis studies .
- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics refine electronic interactions at binding sites .
Q. How can contradictory biological activity data (e.g., IC variability) be resolved across different assay systems?
- Methodology :
- Assay Standardization : Compare results under uniform conditions (e.g., cell line, incubation time, ATP concentration in kinase assays) .
- Meta-Analysis : Use tools like RevMan to pool data from multiple studies, adjusting for variables like solvent (DMSO vs. saline) or temperature .
- Off-Target Screening : Employ broad-panel assays (e.g., Eurofins Pharma Discovery) to identify non-specific interactions confounding results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
